molecular formula C23H29N7O2 B11189930 N-(2-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(2-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11189930
M. Wt: 435.5 g/mol
InChI Key: RKORLMWGGQJVFU-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazine core: This is achieved by reacting cyanuric chloride with an appropriate amine under controlled conditions.

    Introduction of the ethoxyphenyl group: This step involves the nucleophilic substitution of one of the chlorine atoms in the triazine core with 2-ethoxyaniline.

    Attachment of the piperazine ring: The final step involves the reaction of the intermediate product with 1-(3-methoxyphenyl)piperazine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide
  • N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide
  • 5-chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one hydrochloride

Uniqueness

N-(2-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups and its potential for diverse applications. Its triazine core provides stability, while the ethoxyphenyl and methoxyphenyl groups contribute to its reactivity and specificity in various chemical and biological contexts.

Properties

Molecular Formula

C23H29N7O2

Molecular Weight

435.5 g/mol

IUPAC Name

2-N-(2-ethoxyphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H29N7O2/c1-3-32-20-10-5-4-9-19(20)25-23-27-21(26-22(24)28-23)16-29-11-13-30(14-12-29)17-7-6-8-18(15-17)31-2/h4-10,15H,3,11-14,16H2,1-2H3,(H3,24,25,26,27,28)

InChI Key

RKORLMWGGQJVFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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